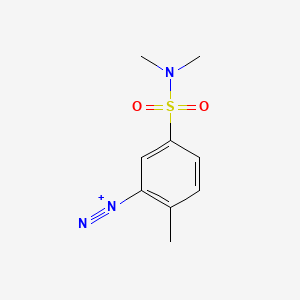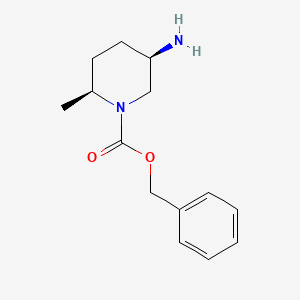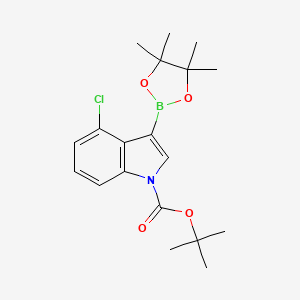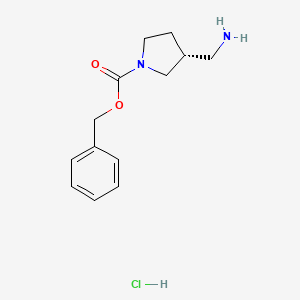
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine” is a chemical compound with the molecular formula C10H20N2O2 . It appears as a colorless to light yellow or light red transparent liquid .
Synthesis Analysis
The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. This process generally proceeds with high levels of diastereoselectivity by forming two bonds in a single operation .Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Structural Analysis
One significant application of this compound is in the chiral synthesis and structural analysis of complex molecules. For instance, the synthesis of specific enantiomers of complex structures is crucial in the pharmaceutical industry, where the activity, efficacy, and safety of drug molecules can significantly depend on their chirality. The compound has been used as a starting material or intermediate in the synthesis of various enantiomerically pure compounds, demonstrating its versatility and importance in the construction of chiral molecules. The structural analysis of these compounds, often involving X-ray crystallography, provides essential insights into their three-dimensional configurations, further aiding in the understanding of their biological activities (Zhu et al., 2009).
Synthesis of Trifluoromethyl-Containing Compounds
Another application lies in the synthesis of trifluoromethyl-containing compounds, which are of significant interest due to their biological and pharmacological properties. The unique chemical and physical properties of the trifluoromethyl group make it a valuable functional group in medicinal chemistry. The compound has been involved in reactions leading to the production of diastereomeric mixtures with high degrees of kinetic diastereoselectivity, illustrating its utility in the controlled synthesis of complex molecules with specific stereochemical configurations (Ohkura et al., 2003).
Efficient and Elegant Syntheses
Furthermore, the compound is integral to efficient and elegant syntheses of various heterocyclic compounds, which are core structures in many drugs and natural products. Its utilization in stereocontrolled reductions and as an intermediate in synthesizing heterocyclic compounds showcases its broad applicability in generating biologically active molecules with defined stereochemistry, which is crucial for their biological function (Shaameri et al., 2013).
Derivatives and Functional Derivatives
The versatility of pyrrolidine derivatives, including those derived from (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, extends to their role in synthesizing functional derivatives with potential biological activity. Such derivatives are often prepared through condensation reactions with carbonyl-containing compounds, leading to a wide variety of functionalized molecules. These reactions underscore the importance of pyrrolidine derivatives in medicinal chemistry and drug discovery, where they serve as key building blocks for developing new therapeutic agents (Anderson & Liu, 2000).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKKIXMBFFDIOD-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662650 |
Source


|
| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |
CAS RN |
1217726-65-2 |
Source


|
| Record name | Benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)
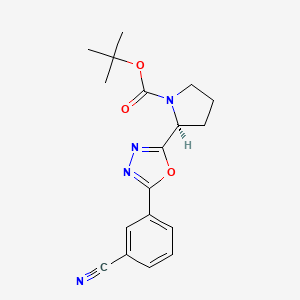
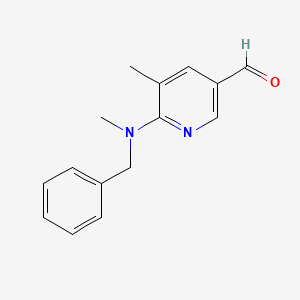


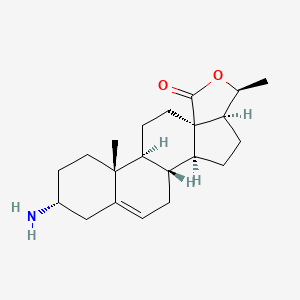
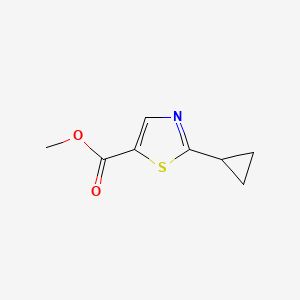
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
